molecular formula C10H10BrNO B6202687 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1781907-70-7

8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B6202687
CAS No.: 1781907-70-7
M. Wt: 240.1
InChI Key:
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Description

8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 2nd position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroisoquinoline derivatives have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to altered levels of neurotransmitters, which may contribute to the compound’s neuroprotective effects.

Comparison with Similar Compounds

8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can be compared with other similar compounds such as:

Uniqueness

The presence of the bromine atom at the 8th position and the methyl group at the 2nd position in this compound imparts unique chemical and biological properties to the compound. These substitutions can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from other tetrahydroisoquinoline derivatives .

Properties

CAS No.

1781907-70-7

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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